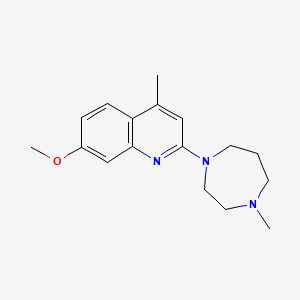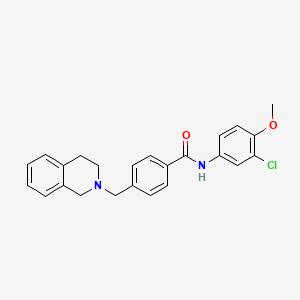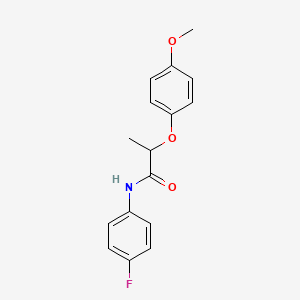
N-(4-fluorophenyl)-2-(4-methoxyphenoxy)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-fluorophenyl)-2-(4-methoxyphenoxy)propanamide, also known as FMP, is a chemical compound that has been extensively studied for its potential use in scientific research. FMP belongs to the class of compounds known as selective CB2 receptor agonists, which have been shown to have a variety of effects on the body. In
Mécanisme D'action
N-(4-fluorophenyl)-2-(4-methoxyphenoxy)propanamide acts as a selective agonist for the CB2 receptor, which is a G protein-coupled receptor that is primarily expressed in immune cells. When N-(4-fluorophenyl)-2-(4-methoxyphenoxy)propanamide binds to the CB2 receptor, it activates a signaling cascade that leads to the inhibition of pro-inflammatory cytokine production and the promotion of anti-inflammatory cytokine production. This mechanism of action has been shown to be effective in reducing inflammation and pain in preclinical studies.
Biochemical and Physiological Effects:
N-(4-fluorophenyl)-2-(4-methoxyphenoxy)propanamide has been shown to have a variety of biochemical and physiological effects in preclinical studies. These effects include the inhibition of pro-inflammatory cytokine production, the promotion of anti-inflammatory cytokine production, and the reduction of pain and inflammation. N-(4-fluorophenyl)-2-(4-methoxyphenoxy)propanamide has also been shown to have a neuroprotective effect in animal models of neurodegenerative diseases, suggesting that it may have potential as a therapeutic agent for these conditions.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(4-fluorophenyl)-2-(4-methoxyphenoxy)propanamide is its high selectivity for the CB2 receptor, which makes it a valuable tool for studying the role of this receptor in various biological processes. However, one limitation of N-(4-fluorophenyl)-2-(4-methoxyphenoxy)propanamide is its relatively low potency compared to other CB2 receptor agonists. This may limit its usefulness in certain experimental settings where higher potency compounds are required.
Orientations Futures
There are several future directions for research on N-(4-fluorophenyl)-2-(4-methoxyphenoxy)propanamide. One area of interest is the development of more potent CB2 receptor agonists based on the structure of N-(4-fluorophenyl)-2-(4-methoxyphenoxy)propanamide. Another area of interest is the exploration of the potential therapeutic applications of N-(4-fluorophenyl)-2-(4-methoxyphenoxy)propanamide in various disease states, including pain, inflammation, and neurodegenerative diseases. Finally, research on the safety and toxicity of N-(4-fluorophenyl)-2-(4-methoxyphenoxy)propanamide is needed to determine its potential as a therapeutic agent in humans.
Méthodes De Synthèse
The synthesis method for N-(4-fluorophenyl)-2-(4-methoxyphenoxy)propanamide involves several steps, including the reaction of 4-fluoroaniline with 4-methoxyphenol to form the intermediate 4-methoxyphenyl-4-fluoroaniline. This intermediate is then reacted with 2-bromo-1-(4-methoxyphenyl)ethanone to form the final product, N-(4-fluorophenyl)-2-(4-methoxyphenoxy)propanamide. The synthesis of N-(4-fluorophenyl)-2-(4-methoxyphenoxy)propanamide has been optimized to produce high yields and purity, making it a valuable compound for scientific research.
Applications De Recherche Scientifique
N-(4-fluorophenyl)-2-(4-methoxyphenoxy)propanamide has been studied extensively for its potential use in scientific research. One of the main areas of interest is its potential as a therapeutic agent for a variety of conditions, including pain, inflammation, and autoimmune diseases. N-(4-fluorophenyl)-2-(4-methoxyphenoxy)propanamide has been shown to have a selective effect on the CB2 receptor, which is primarily expressed in immune cells and has been implicated in the regulation of inflammation and immune function.
Propriétés
IUPAC Name |
N-(4-fluorophenyl)-2-(4-methoxyphenoxy)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNO3/c1-11(21-15-9-7-14(20-2)8-10-15)16(19)18-13-5-3-12(17)4-6-13/h3-11H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOGYRXGVPQRMQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)F)OC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[2-(3-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 4-methylbenzoate](/img/structure/B5104251.png)
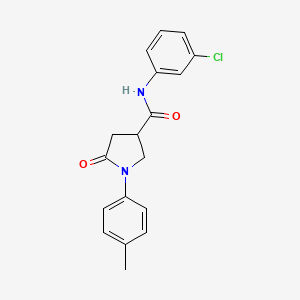
![3-cyclopropyl-N-({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5104260.png)
![N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-bromo-4-methoxybenzamide](/img/structure/B5104266.png)

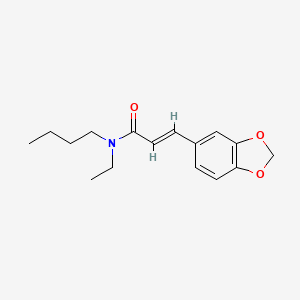
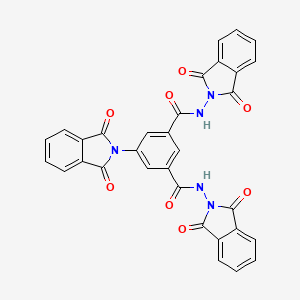
![2-({4-[(diethylamino)sulfonyl]benzoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5104284.png)
amino]benzoyl}amino)benzoate](/img/structure/B5104292.png)
![2-chloro-N-[3-({[(3-chlorobenzoyl)amino]carbonothioyl}amino)phenyl]benzamide](/img/structure/B5104305.png)

